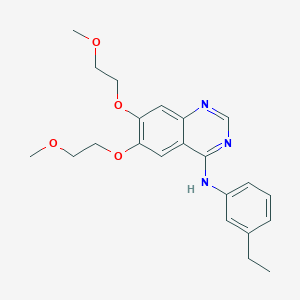

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Overview

Description

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an ethylphenyl group and two methoxyethoxy groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethylphenyl halide reacts with the quinazoline core.

Attachment of Methoxyethoxy Groups: The methoxyethoxy groups can be introduced through etherification reactions, where the quinazoline core reacts with 2-methoxyethanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the quinazoline core or the ethylphenyl group, potentially leading to the formation of dihydroquinazoline derivatives or ethylbenzene derivatives.

Substitution: The methoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydroquinazoline or ethylbenzene derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.

Medicine: Due to its structural similarity to other bioactive quinazoline derivatives, it may have potential as an anticancer, antiviral, or antibacterial agent.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

Gefitinib: Another quinazoline-based anticancer drug targeting EGFR.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Comparison: N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is unique due to the presence of the ethylphenyl and methoxyethoxy groups, which may confer distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced side effects in therapeutic applications.

Biological Activity

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound exhibits potential biological activity, particularly in the context of cancer treatment, due to its ability to interact with specific molecular targets such as tyrosine kinases.

The biological activity of this compound is primarily attributed to its ability to inhibit certain tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound may induce apoptosis (programmed cell death) in cancer cells, thereby serving as a potential anticancer agent .

Therapeutic Applications

Research indicates that this compound may be effective against various hyperproliferative disorders, including different types of cancers such as non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer. The compound has been shown to induce differentiation in tumor cells, which can be a critical factor in cancer treatment strategies .

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been tested against NSCLC and shown to reduce cell viability significantly at certain concentrations.

- Polymorphic Forms : The compound exists in various polymorphic forms, which can influence its solubility and bioavailability. The hydrochloride form is preferred for solid administration due to its stability and effectiveness in oral formulations .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents. For example, studies are exploring its efficacy when used alongside immunotherapy drugs for enhanced antitumor activity .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Significant cytotoxicity against NSCLC and other cancer cell lines. |

| Polymorphism | Hydrochloride form shows better stability and solubility compared to mesylate forms. |

| Combination Therapy | Potential enhancement of antitumor effects when combined with immunotherapeutic agents. |

Properties

IUPAC Name |

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQUOVYZADJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.